![molecular formula C13H17NO B2489054 1-(4-Phenylpiperidin-1-yl)ethanone CAS No. 32245-87-7](/img/structure/B2489054.png)
1-(4-Phenylpiperidin-1-yl)ethanone
Overview
Description
“1-(4-Phenylpiperidin-1-yl)ethanone” is a compound that contains a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group . Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs .
Synthesis Analysis
Piperidine derivatives are synthesized by treating the respective 2-chloro-1-(1-aryl-1H-tetrazol-5-yl)ethanone with piperidine in acetonitrile for 6 hours . Piperidine is widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .Scientific Research Applications
- Researchers have investigated the potential of 1-(4-Phenylpiperidin-1-yl)ethanone as an anticancer agent. Its structural features make it an interesting candidate for inhibiting tumor growth or metastasis .
- The compound has shown promise in inhibiting viral replication. Scientists have explored its effectiveness against various viruses, including RNA viruses like influenza and coronaviruses .
- 1-(4-Phenylpiperidin-1-yl)ethanone derivatives have been evaluated for their antimalarial activity. These compounds may target specific stages of the Plasmodium life cycle .
- The compound exhibits antibacterial and antifungal properties. Studies explore its efficacy against drug-resistant strains and its potential as a novel antimicrobial agent .
- Investigations have focused on the analgesic and anti-inflammatory effects of 1-(4-Phenylpiperidin-1-yl)ethanone derivatives .
- The piperidine nucleus in this compound suggests possible neuroprotective effects. Researchers study its impact on neurodegenerative diseases, such as Alzheimer’s .
Anticancer Properties
Antiviral Activity
Antimalarial Applications
Antimicrobial Effects
Analgesic and Anti-Inflammatory Potential
Neuroprotective Applications
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial activity .
Mode of Action
It’s known that similar piperidine-bearing cinnamic acid hybrids have demonstrated significant activity against pseudomonas aeruginosa and escherichia coli strains .
Biochemical Pathways
Similar compounds have been found to inhibit the human fungal candida albicans hsp90 nbd protein via various interactions .
Pharmacokinetics
An in silico admet study indicated that most compounds show favorable drug-like and toxicological properties .
Result of Action
Similar compounds have shown significant antimicrobial activity, suggesting that they may disrupt essential cellular processes in microbial organisms .
properties
IUPAC Name |
1-(4-phenylpiperidin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-11(15)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPSBGWLMCAVDNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenylpiperidin-1-yl)ethanone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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